Wallichoside

Description

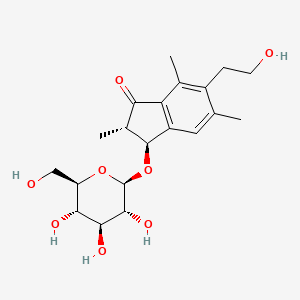

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28O8 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

(2S,3S)-6-(2-hydroxyethyl)-2,5,7-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C20H28O8/c1-8-6-12-14(9(2)11(8)4-5-21)15(23)10(3)19(12)28-20-18(26)17(25)16(24)13(7-22)27-20/h6,10,13,16-22,24-26H,4-5,7H2,1-3H3/t10-,13-,16-,17+,18-,19+,20+/m1/s1 |

InChI Key |

GTPYMQNYDRMGEN-ZBVSVKGWSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C2=C(C1=O)C(=C(C(=C2)C)CCO)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCO)C)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery, Isolation, and Biological Activity of Wallichoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wallichoside, a naturally occurring sesquiterpenoid glycoside, has been identified as a constituent of the fern Pteris wallichiana. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental methodologies employed in its characterization and summarizes its known biological activities, with a focus on its cytotoxic properties. This document is intended to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound and related pterosin compounds.

Introduction

Natural products continue to be a vital source of novel chemical entities with therapeutic potential. Among these, glycosides derived from plants represent a diverse class of compounds with a wide range of biological activities. This compound is a sesquiterpenoid glycoside belonging to the pterosin family, a group of compounds characteristic of the Pteridaceae family of ferns. This guide synthesizes the available scientific literature to provide a detailed account of this compound, from its initial discovery to its biological evaluation.

Discovery and Natural Source

This compound was first isolated from the rhizomes of the fern Pteris wallichiana[1][2]. The initial investigation into the chemical constituents of this plant led to the identification of this novel pteroside. Its name is derived from the species name of the source plant, a common practice in natural product chemistry.

Isolation and Purification

While the seminal paper by Sengupta et al. provides the first account of the isolation of this compound, detailed experimental protocols are often generalized in publications. Based on standard phytochemical procedures for the isolation of glycosides from plant material, a general workflow can be outlined.

General Experimental Protocol for Isolation

-

Extraction: Dried and powdered rhizomes of Pteris wallichiana are subjected to solvent extraction. A common approach involves sequential extraction with solvents of increasing polarity, or a direct extraction with a moderately polar solvent such as methanol or ethanol to extract a broad range of compounds, including glycosides.

-

Fractionation: The crude extract is then partitioned between immiscible solvents, for example, water and n-butanol. Glycosides, being polar, typically concentrate in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is subjected to multiple rounds of column chromatography. A typical stationary phase would be silica gel or a reversed-phase C18 material. Elution is performed with a gradient of solvents, such as chloroform-methanol or water-methanol, to separate compounds based on their polarity.

-

Final Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or other analytical techniques, are pooled and subjected to further purification, often using high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques. It has been identified as the 3-β-D-glucoside of (2S, 3S)-pterosin C[1].

Spectroscopic Data

The elucidation of the structure of this compound was based on the following spectroscopic methods[1]:

-

Ultraviolet (UV) Spectroscopy: To identify the chromophore system within the molecule.

-

Infrared (IR) Spectroscopy: To determine the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule. 2D NMR techniques (e.g., COSY, HMQC, HMBC) would have been used to establish the connectivity of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

The combination of these techniques allowed for the unambiguous assignment of the structure of this compound.

Biological Activity

This compound has been evaluated for its cytotoxic activity against cancer cell lines.

Cytotoxic Activity

In a study by Harinantenaina et al. (2008), this compound was assessed for its in vitro cytotoxicity against the human oral epidermoid carcinoma (KB) cell line. The results are summarized in the table below.

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| This compound | KB | Cytotoxic | 28.3 | [3] |

This finding suggests that this compound possesses moderate cytotoxic activity and warrants further investigation into its potential as an anticancer agent.

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways affected by this compound have not been elucidated in the currently available literature. Given that some cardiac glycosides exhibit anticancer activity through the inhibition of the Na+/K+-ATPase pump, this could be a potential avenue of investigation for this compound. However, further research is required to confirm this hypothesis.

Conclusion

This compound is a sesquiterpenoid glycoside isolated from Pteris wallichiana. Its structure has been well-characterized, and it has demonstrated moderate cytotoxic activity in vitro. This technical guide provides a summary of the current knowledge on this compound. Further research is needed to fully elucidate its mechanism of action, explore its activity in a wider range of biological assays, and assess its therapeutic potential.

Visualizations

Diagrams

Caption: Generalized experimental workflow for the isolation and purification of this compound.

References

An In-depth Technical Guide to the Biosynthesis of Wallichoside

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the proposed biosynthetic pathway of Wallichoside, a sesquiterpenoid glycoside. Drawing from established principles of terpenoid and glycoside biosynthesis, this document outlines the key enzymatic steps, precursor molecules, and potential intermediates involved in its formation. It also includes representative quantitative data, detailed experimental protocols for pathway elucidation, and a visual representation of the proposed metabolic route.

Proposed Biosynthetic Pathway of this compound

This compound is a glycoside of the sesquiterpenoid Pterosin C. While the complete biosynthetic pathway has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of other sesquiterpenoids and glycosides. The pathway can be divided into two main stages: the biosynthesis of the aglycone, Pterosin C, from primary metabolism, and the subsequent glycosylation to form this compound.

Formation of the Sesquiterpenoid Precursor, Farnesyl Pyrophosphate (FPP)

The biosynthesis of all sesquiterpenoids begins with the C15 isoprenoid unit, farnesyl pyrophosphate (FPP). FPP is synthesized through the condensation of three C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two independent pathways to produce IPP and DMAPP: the mevalonate (MVA) pathway, which primarily occurs in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.

-

Mevalonate (MVA) Pathway: Acetyl-CoA is converted to (R)-mevalonate, which is then pyrophosphorylated, decarboxylated, and dehydrated to yield IPP.

-

Methylerythritol 4-Phosphate (MEP) Pathway: Pyruvate and glyceraldehyde 3-phosphate are converted through a series of steps to produce both IPP and DMAPP.

IPP and DMAPP are then sequentially condensed by prenyltransferases to form geranyl pyrophosphate (GPP; C10) and subsequently FPP (C15).

Putative Biosynthesis of the Pterosin C Aglycone

The formation of the characteristic indanone skeleton of Pterosin C from the linear FPP precursor is catalyzed by a class of enzymes known as sesquiterpene synthases (or sesquiterpene cyclases). Based on studies of related pterosins, such as Pterosin B, a plausible mechanism involves the cyclization of FPP via a humulene-like intermediate.

The proposed steps are as follows:

-

Ionization of FPP: The reaction is initiated by the metal-dependent removal of the pyrophosphate group from FPP, generating a farnesyl carbocation.

-

Cyclization to a Humulyl Cation: The farnesyl carbocation undergoes an intramolecular cyclization to form a macrocyclic humulyl cation intermediate.

-

Rearrangement and Second Cyclization: The humulyl cation is then proposed to undergo further rearrangement and a second cyclization to form the indanone ring structure characteristic of pterosins. This step likely involves a series of hydride shifts and proton transfers, guided by the active site of the specific Pterosin C synthase.

-

Hydroxylation and other modifications: Subsequent hydroxylation and other modifications, catalyzed by enzymes such as cytochrome P450 monooxygenases, would lead to the final structure of Pterosin C.

Glycosylation of Pterosin C to form this compound

The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the Pterosin C aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT).

Pterosin C + UDP-glucose → this compound + UDP

This glycosylation step increases the water solubility and stability of the molecule and can also modulate its biological activity. The specific UGT responsible for this reaction in the source organism of this compound has yet to be identified.

Data Presentation

Quantitative data on the biosynthesis of this compound is currently unavailable in the literature. However, data on the concentration of related pterosins in the bracken fern (Pteridium aquilinum) can provide a reference for the potential accumulation levels of these compounds in plant tissues.

| Compound | Plant Tissue | Concentration (mg/kg dry weight) | Reference |

| Pterosin B | Rhizome | 10 - 245 | [1] |

| Pteroside B | Rhizome | 750 - 2950 | [1] |

| Pterosin B | Stems and Fronds (at crosier emergence) | ~ 500 | [1] |

| Pteroside B | Stems and Fronds (at crosier emergence) | ~ 250 | [1] |

| Pterosin B | Mature Green Fronds | 0.68 - 0.88 | [2] |

| Pterosin B | Sprouts | 4.03 - 10.42 | [2] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol for Identification and Characterization of a Pterosin C Synthase

Objective: To identify and functionally characterize the sesquiterpene synthase responsible for the cyclization of FPP to the Pterosin C skeleton.

Methodology:

-

Plant Material: Use a plant species known to produce this compound, such as Wallichia species or other ferns where pterosins have been identified.

-

RNA Extraction and cDNA Library Construction: Extract total RNA from tissues actively producing this compound (e.g., young fronds or rhizomes). Construct a cDNA library from the purified mRNA.

-

Candidate Gene Identification: Use degenerate PCR primers designed from conserved regions of known sesquiterpene synthases or screen the cDNA library with a heterologous probe. Alternatively, perform transcriptome sequencing (RNA-Seq) and identify candidate terpene synthase genes bioinformatically.

-

Heterologous Expression: Clone the full-length candidate cDNA into an expression vector (e.g., pET series for E. coli or a yeast expression vector). Transform the construct into a suitable host organism.

-

Enzyme Assay:

-

Prepare a cell-free extract of the recombinant host or use purified recombinant protein.

-

The assay mixture (total volume 500 µL) should contain:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

10 µM (E,E)-Farnesyl pyrophosphate (substrate)

-

50-100 µg of total protein from the cell-free extract or 1-5 µg of purified enzyme.

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of cold hexane or pentane.

-

-

Product Analysis:

-

Vortex the mixture vigorously to extract the terpene products into the organic solvent.

-

Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the mass spectrum of the enzymatic product with that of an authentic standard of Pterosin C (if available) or with published mass spectra.

-

Protocol for UDP-Glycosyltransferase (UGT) Activity Assay

Objective: To identify and characterize the UGT responsible for the glycosylation of Pterosin C.

Methodology:

-

Candidate Gene Identification: Similar to the synthase, identify candidate UGT genes from a cDNA library or transcriptome data from the source plant. UGTs often contain a conserved PSPG (Plant Secondary Product Glycosyltransferase) box motif which can be used for primer design or bioinformatic searches.

-

Heterologous Expression: Express the candidate UGTs in a suitable host system (E. coli, yeast, or insect cells).

-

Enzyme Assay:

-

The assay mixture (total volume 100 µL) should contain:

-

100 mM potassium phosphate buffer (pH 7.5)

-

1 mM Pterosin C (aglycone substrate, dissolved in a small amount of DMSO)

-

5 mM UDP-glucose (sugar donor)

-

10-50 µg of purified recombinant UGT.

-

-

Incubate at 37°C for 30-60 minutes.

-

Terminate the reaction by adding 100 µL of methanol.

-

-

Product Analysis:

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).

-

Compare the retention time and mass spectrum of the product with an authentic standard of this compound.

-

Isotopic Labeling Studies for Pathway Elucidation

Objective: To confirm the precursors and intermediates in the this compound biosynthetic pathway.

Methodology:

-

Precursor Feeding: Administer isotopically labeled precursors (e.g., [¹³C₆]glucose, [2-¹³C]mevalonic acid lactone, or [1-¹³C]acetate) to the plant tissues or cell cultures that produce this compound.

-

Incubation: Allow the plant material to metabolize the labeled precursors for a defined period.

-

Extraction and Purification: Extract the secondary metabolites, including this compound, from the plant material. Purify this compound using chromatographic techniques (e.g., HPLC).

-

Analysis: Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of ¹³C incorporation. Mass spectrometry can also be used to analyze the mass shift due to isotope incorporation.

-

Interpretation: The labeling pattern in the final product provides direct evidence for the biosynthetic precursors and the rearrangement mechanisms involved in the formation of the carbon skeleton.

Mandatory Visualization

Putative biosynthetic pathway of this compound.

References

Unveiling the Spectroscopic Signature of Wallichoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Wallichoside, a naturally occurring pterosin C glycoside. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. This document summarizes the key ultraviolet (UV), infrared (IR), and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and provides a logical workflow for the spectroscopic analysis of natural products.

Spectroscopic Data of this compound

The spectroscopic data for this compound, chemically identified as (2S, 3S)-Pterosin C 3-O-β-D-glucopyranoside, has been compiled from the primary literature detailing its isolation and structural elucidation from Pteris wallichiana.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV spectrum of this compound dissolved in methanol exhibits absorption maxima (λmax) characteristic of the indanone chromophore present in its aglycone, Pterosin C.

| Solvent | λmax (nm) |

| Methanol | 223, 263, 305 |

Infrared (IR) Spectroscopy

The IR spectrum, typically recorded using the KBr pellet method, reveals the presence of key functional groups within the this compound molecule.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretching (hydroxyl groups of glucose and aglycone) |

| ~2950 | C-H stretching (aliphatic) |

| ~1690 | C=O stretching (conjugated five-membered ring ketone) |

| ~1610, ~1590 | C=C stretching (aromatic ring) |

| ~1070 | C-O stretching (glycosidic bond and alcohols) |

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and elucidating the fragmentation pattern of this compound. Electron Ionization (EI) and Fast Atom Bombardment (FAB) are common techniques used.

| Ion | m/z (relative intensity, %) | Fragmentation |

| [M]+ | 396 | Molecular Ion |

| 234 | 100 | [Aglycone]+ (Pterosin C) |

| 216 | - | [Aglycone - H₂O]+ |

| 198 | - | [Aglycone - 2H₂O]+ |

| 187 | - | Further fragmentation of the aglycone |

| 162 | - | [Glucose]+ (less common in some MS techniques) |

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above.

Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, typically methanol or ethanol, to an approximate concentration of 0.01-0.1 mg/mL.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a reference solvent (the same solvent used for the sample).

-

Data Acquisition: The absorbance of the sample is measured over a wavelength range of 200-400 nm. The wavelengths of maximum absorbance (λmax) are recorded.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: A small amount of pure this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background spectrum of the KBr pellet (without the sample) is recorded.

-

Data Acquisition: The IR spectrum of the sample pellet is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS) Protocol

-

Sample Introduction: The purified this compound sample is introduced into the mass spectrometer. For Electron Ionization (EI-MS), the sample is typically introduced via a direct insertion probe. For Fast Atom Bombardment (FAB-MS), the sample is dissolved in a suitable matrix (e.g., glycerol) and placed on the probe tip.

-

Ionization: The sample is ionized. In EI-MS, high-energy electrons bombard the sample, causing ionization and fragmentation. In FAB-MS, a high-energy beam of atoms (e.g., Xenon) bombards the sample in the matrix, leading to softer ionization.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity against m/z.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

"physical and chemical properties of Wallichoside"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wallichoside, a sesquiterpenoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It details experimental protocols for its isolation and the evaluation of its cytotoxic effects. Furthermore, this document explores its potential mechanism of action by proposing hypothetical signaling pathways, based on the activity of structurally related compounds and their known interactions with key cellular signaling cascades implicated in cancer progression, such as the PI3K/Akt and MAPK pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Physical and Chemical Properties

This compound is a naturally occurring sesquiterpenoid glycoside. Its fundamental physical and chemical characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₈ | --INVALID-LINK-- |

| Molecular Weight | 396.4 g/mol | --INVALID-LINK-- |

| CAS Number | 60657-36-5 | --INVALID-LINK-- |

| Appearance | Powder | Vendor Information |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Vendor Information |

| IUPAC Name | (2S,3S)-6-(2-hydroxyethyl)-2,5,7-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one | --INVALID-LINK-- |

| Synonyms | (2S,3S)-Pterosin C 3-O-β-D-glucopyranoside, NSC 280410 | --INVALID-LINK-- |

Experimental Protocols

Isolation of this compound from Pteris wallichiana

The following is a general protocol for the extraction and isolation of this compound from the rhizomes of Pteris wallichiana, adapted from standard phytochemical procedures.

Materials and Reagents:

-

Dried and powdered rhizomes of Pteris wallichiana

-

Methanol (MeOH)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Solvent systems for column chromatography and TLC (e.g., n-hexane/EtOAc gradients)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Extraction: a. Macerate the dried, powdered rhizomes of Pteris wallichiana with methanol at room temperature for 72 hours. b. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Solvent Partitioning: a. Suspend the crude methanol extract in water and perform liquid-liquid partitioning sequentially with n-hexane and ethyl acetate. b. Separate the layers and collect the ethyl acetate fraction, which is expected to contain this compound. c. Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

-

Chromatographic Purification: a. Subject the dried ethyl acetate fraction to column chromatography on silica gel. b. Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. c. Monitor the fractions using TLC, visualizing the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid). d. Combine the fractions containing the compound of interest based on the TLC profiles. e. Perform further purification of the combined fractions using repeated column chromatography or preparative TLC until a pure compound is obtained.

-

Compound Identification: a. Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity as this compound.

Caption: Experimental workflow for the isolation of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.

Materials and Reagents:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of this compound in the complete cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). c. Incubate the plate for 24, 48, or 72 hours.

-

MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for another 4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes to ensure complete dissolution.

-

Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are lacking, based on the known activities of other sesquiterpenoids and natural glycosides, it is plausible that this compound may induce apoptosis in cancer cells through the modulation of key signaling cascades such as the PI3K/Akt and MAPK pathways.

Proposed PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. Inhibition of this pathway can lead to apoptosis.

Caption: Proposed inhibition of the PI3K/Akt pathway by this compound.

Proposed MAPK Signaling Pathway Activation

The MAPK pathway is a complex network that can regulate both cell survival and apoptosis depending on the specific context and kinases involved. Certain stressors can activate pro-apoptotic arms of the MAPK pathway, such as JNK and p38.

Caption: Proposed activation of pro-apoptotic MAPK pathways by this compound.

Conclusion

This compound presents as a promising natural compound for further investigation in the field of drug discovery. This technical guide provides a consolidated resource of its known properties and outlines essential experimental approaches for its study. The proposed signaling pathways offer a starting point for mechanistic investigations into its potential anti-cancer activities. Further research is warranted to fully elucidate the spectral characteristics, biological activities, and therapeutic potential of this compound.

Early Studies on the Biological Activity of Wallichoside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wallichoside, a natural compound identified as Pterosin C 3-O-β-D-glucopyranoside, has been the subject of early-stage investigations into its biological activities, particularly its potential as a cytotoxic agent. This technical guide synthesizes the foundational research on this compound and its aglycone, Pterosin C, providing a comprehensive overview of the quantitative data, experimental methodologies, and putative signaling pathways involved in its observed effects. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Cytotoxic Activity of this compound and Related Compounds

Initial studies have focused on the cytotoxic effects of this compound and its derivatives against various cancer cell lines. The data from these pioneering investigations are summarized below.

Table 1: Cytotoxic Activity of this compound (Pterosin C 3-O-β-D-glucopyranoside)

| Compound | Cell Line | Assay Type | Endpoint | Result (IC₅₀) | Reference |

| Pterosin C 3-O-β-D-glucopyranoside (this compound) | KB | Not Specified | IC₅₀ | 2.35 µM | [1] |

Table 2: Cytotoxic Activity of (2S,3S)-sulfated Pterosin C

| Compound | Cell Line | Assay Type | Endpoint | Result (IC₅₀) | Reference |

| (2S,3S)-sulfated Pterosin C | AGS | MTT Assay | IC₅₀ | 23.9 µM | |

| (2S,3S)-sulfated Pterosin C | HT-29 | MTT Assay | IC₅₀ | > 50 µM | |

| (2S,3S)-sulfated Pterosin C | MDA-MB-231 | MTT Assay | IC₅₀ | 68.8 µM | |

| (2S,3S)-sulfated Pterosin C | MCF-7 | MTT Assay | IC₅₀ | 48.9 µM | |

| (2S,3S)-sulfated Pterosin C | NIH3T3 | MTT Assay | IC₅₀ | > 100 µM |

Key Experimental Methodologies

The following sections detail the experimental protocols employed in the early studies to assess the biological activity of this compound and related compounds.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability. The protocol generally involves the following steps:

-

Cell Seeding: Cancer cells (e.g., AGS, HT-29, MDA-MB-231, MCF-7) and a normal cell line (e.g., NIH3T3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., (2S,3S)-sulfated Pterosin C) and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection

Annexin V-FITC/Propidium Iodide (PI) Staining Assay:

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Cells (e.g., AGS) are treated with the test compound for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.

-

Staining: Annexin V-FITC and propidium iodide are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Putative Signaling Pathways

While direct studies on the signaling pathways activated by this compound are limited, the induction of apoptosis by the related compound, (2S,3S)-sulfated Pterosin C, in AGS cells suggests the involvement of established apoptotic signaling cascades. The two primary pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: General overview of the intrinsic and extrinsic apoptosis signaling pathways.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

The logical flow of experiments to determine the cytotoxic and apoptotic effects of a compound like this compound is depicted below.

Caption: A typical experimental workflow for evaluating the cytotoxic and apoptotic potential of a test compound.

Conclusion and Future Directions

The early studies on this compound and its related pterosin compounds have established their potential as cytotoxic agents, with this compound exhibiting a noteworthy IC₅₀ value against the KB cell line. The induction of apoptosis by a sulfated derivative of Pterosin C provides a preliminary indication of the mechanism of action. However, the current body of research is still in its nascent stages.

Future investigations should focus on:

-

Elucidating the specific signaling pathways involved in this compound-induced cell death. This would involve analyzing the expression and activation of key proteins in the intrinsic and extrinsic apoptotic pathways, such as caspases, Bcl-2 family members, and death receptors.

-

Expanding the panel of cancer cell lines to determine the broader spectrum of this compound's anticancer activity.

-

Conducting in vivo studies in animal models to evaluate the efficacy and safety of this compound as a potential therapeutic agent.

-

Investigating the structure-activity relationship of this compound and its derivatives to identify more potent and selective analogs.

A deeper understanding of the molecular mechanisms underlying the biological activity of this compound will be crucial for its potential development as a novel anticancer drug. This technical guide provides a solid foundation for researchers to build upon in their future explorations of this promising natural product.

References

A Comprehensive Review of Pterosin Glycosides: From Isolation to Bioactivity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pterosin glycosides, a class of naturally occurring sesquiterpenoids, have garnered significant attention in the scientific community for their diverse and potent biological activities. Primarily isolated from various fern species, these compounds exhibit a unique indanone skeleton and are characterized by the presence of one or more sugar moieties. This technical guide provides a comprehensive literature review of pterosin glycosides, focusing on their chemical structures, isolation and purification methodologies, and a detailed examination of their cytotoxic, anti-inflammatory, and antidiabetic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Structures

Pterosin glycosides are derivatives of pterosins, which are illudane-type sesquiterpenoids. The core structure is a substituted 1-indanone. The glycosylation can occur at various positions on the pterosin aglycone, most commonly at the C-3 hydroxyl group. The sugar moieties can vary, with glucose being the most prevalent.

Isolation and Purification of Pterosin Glycosides

The isolation of pterosin glycosides from their natural sources, typically the rhizomes and aerial parts of ferns such as Pteris and Pteridium species, involves a multi-step process. A general workflow for the isolation and purification is outlined below.

Experimental Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of pterosin glycosides.

Detailed Experimental Protocol: Isolation from Pteris cretica[1]

-

Extraction: The aerial parts of Pteris cretica are extracted with 70% (v/v) aqueous ethanol. The resulting extract is then concentrated under reduced pressure to yield a residue.[1]

-

Solvent Partitioning: The residue is sequentially partitioned with petroleum ether, dichloromethane, ethyl acetate (EtOAc), and n-butanol (n-BuOH) to separate compounds based on polarity. The pterosin glycosides are typically enriched in the n-BuOH fraction.[1]

-

Column Chromatography: The dried n-BuOH extract is subjected to silica gel column chromatography. The column is eluted with a gradient of dichloromethane/methanol (CH2Cl2/MeOH) to separate the compounds into different fractions based on their affinity for the stationary phase.[1]

-

Further Purification: Fractions containing the desired pterosin glycosides are further purified using repeated column chromatography on silica gel and Sephadex LH-20.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves reversed-phase semi-preparative HPLC to yield pure pterosin glycosides.

Biological Activities of Pterosin Glycosides

Pterosin glycosides have demonstrated a range of biological activities, with cytotoxicity against cancer cells being one of the most extensively studied.

Cytotoxic Activity

Several pterosin glycosides have been evaluated for their in vitro cytotoxic effects against various human tumor cell lines. The half-maximal inhibitory concentration (IC50) values are commonly used to quantify this activity.

| Pterosin Glycoside | Cell Line | IC50 (µM) | Reference |

| Creticolacton A | HCT-116 (Colon Cancer) | 22.4 | [1] |

| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 (Colon Cancer) | 15.8 | [1] |

| (2S,3S)-pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranoside | HCT116 (Colorectal Cancer) | 8.0 ± 1.7 | [2] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 103 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the pterosin glycoside for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mechanism of Action in Cancer Cells

Some pterosin glycosides induce apoptosis in cancer cells. For example, (2S,3S)-pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranoside has been shown to upregulate caspase-9 and procaspase-9 levels in HCT116 cells, indicating the involvement of the intrinsic apoptotic pathway.[2]

Caption: Proposed mechanism of apoptosis induction by a pterosin glycoside in HCT116 cells.

Anti-inflammatory Activity

Certain pterosins have demonstrated anti-inflammatory properties, with some studies suggesting an effect on the NF-κB signaling pathway. While specific data on pterosin glycosides is limited in this area, the activity of their aglycones suggests a promising avenue for future research. The NF-κB pathway is a key regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines.

Antidiabetic Activity of Pterosin A

Pterosin A, a well-studied pterosin, has shown significant antidiabetic effects. While not a glycoside itself, its mechanism of action provides valuable insight into the potential of related glycosidic compounds. Pterosin A's antidiabetic activity is mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.

Caption: Role of Pterosin A in the AMPK signaling pathway in the liver and skeletal muscle.

In the liver, activation of AMPK by pterosin A leads to the inhibition of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis, thereby reducing glucose production. In skeletal muscle, AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake from the bloodstream.

Structure Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pterosin glycosides. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is employed to determine the complete structure, including the stereochemistry of the aglycone and the nature and linkage of the sugar moieties.

Key NMR Data for Structure Elucidation

-

¹H NMR: Provides information on the number and chemical environment of protons. Key signals include those for aromatic protons, methyl groups, and anomeric protons of the sugar units.

-

¹³C NMR: Reveals the number of carbon atoms and their types (methyl, methylene, methine, quaternary).

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for tracing the connectivity of protons in the aglycone and sugar rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for establishing the connectivity between different structural fragments and determining the glycosylation site.

Conclusion

Pterosin glycosides represent a promising class of natural products with significant therapeutic potential, particularly in the realm of oncology. This technical guide has summarized the key aspects of their chemistry and biology, providing a foundation for further research and development. The detailed experimental protocols and compiled quantitative data offer a practical resource for scientists working in this field. Future investigations should focus on expanding the library of known pterosin glycosides, exploring a wider range of biological activities, and elucidating the detailed molecular mechanisms underlying their effects. The development of synthetic strategies to access these complex molecules will also be crucial for advancing their potential as therapeutic agents.

References

The Taxonomic Distribution and Analysis of Wallichoside in Pteris Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wallichoside, a pterosin C 3-O-β-D-glucoside, is a sesquiterpenoid glycoside that has been identified within the fern genus Pteris. This technical guide provides a comprehensive overview of the current knowledge regarding the taxonomic distribution of this compound, detailing its presence in specific Pteris species. While quantitative data remains limited in the existing literature, this document consolidates the available qualitative information and presents a detailed experimental protocol for the isolation and identification of this compound. The chemotaxonomic significance of this compound and other pterosins within the Pteridaceae family is also discussed, offering insights for future phytochemical and drug discovery research.

Introduction

The genus Pteris, commonly known as brake ferns, encompasses a diverse group of terrestrial ferns with a broad geographical distribution. Phytochemical investigations of this genus have revealed a rich array of secondary metabolites, including flavonoids, terpenoids, and their glycosides. Among these, the pterosins, a class of illudane-type sesquiterpenoids, are considered characteristic chemical markers for the Pteridaceae family. This compound, a glycosylated form of pterosin C, is one such compound of interest. Understanding the distribution of this compound across different Pteris species is crucial for chemotaxonomic classification and for exploring its potential biological activities.

Taxonomic Distribution of this compound

The presence of this compound has been confirmed in at least two species within the Pteris genus. Initially isolated from Pteris wallichiana, it has since been identified in Pteris multifida. This distribution suggests a potential chemotaxonomic link between these species. However, comprehensive screening for this compound across the approximately 300 species of Pteris has not been reported, indicating a significant gap in the current phytochemical understanding of the genus.

Data Presentation

The following table summarizes the known distribution of this compound in Pteris species based on available scientific literature. It is important to note the absence of quantitative data in the primary research articles.

| Species | Plant Part | Presence of this compound | Quantitative Data (Yield) | Reference |

| Pteris wallichiana | Rhizomes | Confirmed | Not Reported | Sengupta et al., 1976 |

| Pteris multifida | Whole Plant | Confirmed | Not Reported | Abe et al., 2008[1] |

Experimental Protocols

The following protocol for the isolation and identification of this compound is based on the methodology described by Sengupta et al. (1976) in their original work on Pteris wallichiana.

Isolation of this compound from Pteris wallichiana

3.1.1. Plant Material and Extraction

-

Air-dried and powdered rhizomes of Pteris wallichiana are subjected to exhaustive extraction with methanol at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a crude residue.

3.1.2. Solvent Partitioning and Preliminary Purification

-

The crude residue is dissolved in water and successively partitioned with petroleum ether and diethyl ether to remove non-polar and semi-polar compounds.

-

The aqueous layer, containing the glycosides, is then repeatedly extracted with n-butanol.

-

The n-butanol fractions are combined and concentrated to dryness under reduced pressure.

3.1.3. Chromatographic Purification

-

The dried n-butanol extract is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the compound of interest are combined and concentrated.

-

The residue is further purified by repeated crystallization from a suitable solvent system (e.g., methanol-ethyl acetate) to yield pure this compound.

3.1.4. Identification and Characterization

The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques:

-

Ultraviolet (UV) Spectroscopy: To determine the absorption maxima.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the extraction and isolation of this compound from Pteris species.

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. The biological activities of this compound have not been extensively studied, and as such, its molecular targets and mechanisms of action remain unknown. This represents a significant area for future research.

Conclusion and Future Directions

The known taxonomic distribution of this compound is limited to Pteris wallichiana and Pteris multifida. The lack of quantitative data and the limited screening across the genus highlight the need for further phytochemical investigations. Future research should focus on:

-

Quantitative analysis of this compound in P. wallichiana and P. multifida to establish baseline concentrations.

-

Screening of a wider range of Pteris species to better understand the chemotaxonomy of this compound.

-

Investigation of the biological activities of this compound to determine its potential pharmacological relevance.

-

Elucidation of the signaling pathways affected by this compound to understand its mechanism of action at a molecular level.

This technical guide serves as a foundational resource for researchers and scientists interested in the study of this compound and its role within the genus Pteris. The provided methodologies and compiled data aim to facilitate further exploration in this promising area of natural product chemistry and drug discovery.

References

A Technical Guide to the Preliminary Bioactivity Screening of Wallichoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wallichoside, a cardiac glycoside, belongs to a class of naturally occurring steroid-like compounds that have long been utilized for treating cardiac conditions.[1][2] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[3][4] This inhibition leads to a cascade of intracellular events, including an increase in intracellular calcium, which forms the basis of their cardiotonic effects.[2]

Recent research has unveiled a broader therapeutic potential for cardiac glycosides, extending to anticancer, anti-inflammatory, and antiviral activities.[1] These compounds have been shown to induce various forms of cell death in cancer cells, including apoptosis and immunogenic cell death, and modulate key signaling pathways involved in cell proliferation and inflammation.[1][4][5] This guide provides a comprehensive framework for the preliminary in vitro screening of this compound's bioactivity, focusing on its potential anticancer, anti-inflammatory, and antimicrobial properties. It offers detailed experimental protocols, illustrative data tables, and diagrams of key pathways and workflows to support researchers in the early stages of drug discovery and development.

Part 1: Anticancer Bioactivity Screening

The anticancer potential of cardiac glycosides is a rapidly growing area of research.[3] Their ability to inhibit the Na+/K+-ATPase, an enzyme often overexpressed in cancer cells, makes them promising candidates for targeted therapies.[4] Preliminary screening typically begins with assessing the cytotoxicity of the compound against a panel of human cancer cell lines.

Experimental Protocols: In Vitro Cytotoxicity Assays

Two widely used colorimetric assays for initial cytotoxicity screening are the MTT assay and the Sulforhodamine B (SRB) assay.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability by assessing the metabolic activity of mitochondria.[6] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of living cells.[7]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 48 or 72 hours).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8] Incubate for 3-4 hours at 37°C.[8][9]

-

Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7][8]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

2. Sulforhodamine B (SRB) Assay

The SRB assay is a method for determining cell density based on the measurement of total cellular protein content.[10] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in proteins under mildly acidic conditions.[11]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

-

Cell Fixation: Gently add 25-50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (for a final concentration of 10% TCA) and incubate at 4°C for 1 hour to fix the cells.[10][12]

-

Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA and unbound dye.[10][12] Air dry the plates completely.[12]

-

SRB Staining: Add 100 µL of 0.04% or 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[12][13]

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[11][13]

-

Solubilization: Air dry the plates again. Add 100-200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[10][11]

-

Absorbance Reading: Measure the absorbance at approximately 540-565 nm using a microplate reader.[10][11]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Caption: Workflow for in vitro cytotoxicity screening.

Data Presentation: Illustrative Cytotoxicity Data

The following table presents hypothetical IC50 values for this compound against various human cancer cell lines, which could be obtained from the assays described above.

| Cell Line | Cancer Type | Illustrative IC50 (µM) |

| MCF-7 | Breast (Weakly Metastatic) | 0.85 |

| MDA-MB-231 | Breast (Highly Metastatic) | 0.42 |

| LS174 | Colon Carcinoma | 0.65 |

| A549 | Non-small Cell Lung | 0.58 |

| FemX | Melanoma | 0.71 |

| Note: These values are for illustrative purposes only and should be experimentally determined. |

Potential Signaling Pathways in Anticancer Activity

The anticancer effects of cardiac glycosides are multifaceted.[2] Understanding the potential signaling pathways modulated by this compound is crucial for further drug development.

1. Na+/K+-ATPase Inhibition and Apoptosis Induction

The primary mechanism involves the inhibition of the Na+/K+-ATPase pump.[4] This disrupts the cellular ion balance, leading to an increase in intracellular sodium (Na+) and subsequently, a rise in intracellular calcium (Ca2+) via the Na+/Ca2+ exchanger.[1][2] Elevated Ca2+ levels can trigger mitochondrial stress, leading to the release of cytochrome c and the activation of caspases, ultimately culminating in apoptotic cell death.[5]

Caption: Na+/K+-ATPase inhibition pathway.

2. Modulation of Transcription Factors

Cardiac glycosides can also inhibit key transcription factors that promote cancer cell survival and proliferation, such as STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[2][5] Inhibition of these pathways can suppress the expression of anti-apoptotic proteins (e.g., Mcl-1, Bcl-2) and upregulate pro-apoptotic proteins (e.g., Bak, Bax), further sensitizing cancer cells to apoptosis.[5]

Caption: Inhibition of pro-survival pathways.

Part 2: Anti-inflammatory Bioactivity Screening

Chronic inflammation is linked to various diseases, including cancer.[14] Some natural products, including cardiac glycosides, have demonstrated anti-inflammatory properties.[1] A common preliminary screen involves measuring the inhibition of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay uses the Griess reagent to quantify nitrite, a stable product of NO, in cell culture supernatants.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of ~5 x 10^4 cells/well and incubate overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include wells with cells only (negative control) and cells with LPS only (positive control). Incubate for 24 hours.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Reading: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-only control.

Caption: Workflow for Nitric Oxide (NO) inhibition assay.

Data Presentation: Illustrative Anti-inflammatory Data

| This compound Conc. (µM) | Illustrative NO Inhibition (%) |

| 1 | 15.2 |

| 5 | 38.5 |

| 10 | 65.8 |

| 25 | 89.1 |

| Note: Data is for illustrative purposes. A cytotoxicity test should be run in parallel to ensure that NO inhibition is not due to cell death. |

Part 3: Antimicrobial Bioactivity Screening

Many plant-derived glycosides possess antimicrobial properties.[15] A preliminary screening of this compound against a panel of pathogenic bacteria and fungi can reveal its potential in this area. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC

Protocol:

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the microbial inoculum to each well containing the serially diluted compound. Include a positive control (microbes in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[16] This can be assessed visually or by measuring the absorbance at 600 nm.

Caption: Workflow for MIC determination via broth microdilution.

Data Presentation: Illustrative Antimicrobial Data

| Microorganism | Type | Illustrative MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 6.25 |

| Escherichia coli | Gram-negative Bacteria | 25 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | >50 |

| Candida albicans | Fungus (Yeast) | 12.5 |

| Note: These values are for illustrative purposes only and should be experimentally determined. |

Conclusion

This technical guide outlines a structured approach for the preliminary in vitro screening of this compound's bioactivity. The proposed assays for anticancer, anti-inflammatory, and antimicrobial properties provide a solid foundation for initial assessment. Positive results, such as low micromolar IC50 values in cytotoxicity assays, significant inhibition of inflammatory mediators, or low MIC values, would warrant further investigation. Subsequent research could focus on elucidating the specific molecular mechanisms through more advanced techniques, exploring activity in a wider range of models, and eventually progressing to in vivo studies to evaluate efficacy and safety. This systematic screening process is a critical first step in unlocking the full therapeutic potential of this compound.

References

- 1. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]

- 3. Anticancer and Immunogenic Properties of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiac Glycosides: Emerging Anti-Cancer Agents and Mechanisms [wisdomlib.org]

- 5. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]

- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SRB assay for measuring target cell killing [protocols.io]

- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 15. Naturally Derived Glycosides with Potential Activity against Staphylococcus Aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Antimicrobial Activity and Phytochemical Analysis of Organic Extracts from Cleome spinosa Jaqc. [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Extraction of Wallichoside from Pteris wallichiana

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pteris wallichiana, a species of fern, is a source of various bioactive compounds, including the sesquiterpenoid glycoside, wallichoside. This compound is structurally identified as the 3-β-d-glucoside of (2S, 3S)-pterosin C. Pterosin compounds, characteristic constituents of the Pteris genus, have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects. These properties make this compound a compound of interest for further investigation in drug discovery and development.

This document provides a detailed protocol for the extraction and purification of this compound from the rhizomes of Pteris wallichiana. Additionally, it presents available quantitative data on the biological activity of related pterosin compounds and illustrates a potential signaling pathway for their cytotoxic effects.

Quantitative Data

| Compound | Cell Line | IC50 (µM)[1] |

| Creticolacton A | HCT-116 | 22.4[1] |

| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 | 15.8[1] |

Experimental Protocols

The following protocol is a synthesized methodology based on established procedures for the extraction of pterosins and their glycosides from Pteris species.

Protocol 1: Extraction and Isolation of this compound

1. Plant Material Collection and Preparation:

-

Collect fresh rhizomes of Pteris wallichiana.

-

Clean the rhizomes thoroughly to remove soil and other debris.

-

Air-dry the rhizomes in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C.

-

Once completely dry, grind the rhizomes into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered rhizomes (e.g., 1 kg) in 80% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

3. Solvent Partitioning:

-

Suspend the crude ethanol extract in distilled water (e.g., 1 L).

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

-

n-hexane (3 x 1 L)

-

Dichloromethane (3 x 1 L)

-

Ethyl acetate (3 x 1 L)

-

n-butanol (3 x 1 L)

-

-

Concentrate each fraction using a rotary evaporator. Based on the polar nature of glycosides, this compound is expected to be concentrated in the ethyl acetate and/or n-butanol fractions.

4. Chromatographic Purification:

-

Step 4.1: Silica Gel Column Chromatography:

-

Subject the n-butanol fraction (which is likely to contain the highest concentration of this compound) to silica gel column chromatography.

-

Pack a glass column with silica gel (e.g., 60-120 mesh) slurried in the initial mobile phase.

-

Load the extract onto the column.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is dichloromethane-methanol (e.g., starting from 100:0 and gradually increasing to 80:20).

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., dichloromethane:methanol, 9:1) and visualize under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool the fractions containing the compound of interest based on the TLC profiles.

-

-

Step 4.2: Sephadex LH-20 Column Chromatography:

-

Further purify the pooled fractions by size exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase to remove smaller molecular weight impurities.

-

-

Step 4.3: Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification to obtain high-purity this compound, use a preparative HPLC system with a C18 column.

-

A typical mobile phase would be a gradient of water and methanol or acetonitrile.

-

Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

-

Collect the peak corresponding to this compound.

-

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Proposed Signaling Pathway for Cytotoxic Activity of Pterosins

Caption: Proposed Intrinsic Apoptosis Pathway Activated by Pterosins.

References

Application Notes and Protocols for the Isolation and Purification of Wallichoside using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wallichoside, a pterosin-type sesquiterpene glycoside, has been identified in various plant species, including Microlepia strigosa and Pteris bella. Emerging research has indicated its potential as a bioactive compound, notably its ability to decrease the levels of B-Cell-specific Moloney murine leukemia virus insertion region 1 (BMI1) protein in human colon carcinoma cells and inhibit sphere formation in hepatocellular carcinoma cells. BMI1 is a critical component of the Polycomb Repressive Complex 1 (PRC1) and a key regulator of several oncogenic signaling pathways. The targeted reduction of BMI1 by this compound presents a promising avenue for cancer research and drug development.

These application notes provide a comprehensive protocol for the isolation and purification of this compound from plant material, culminating in a high-purity product suitable for further biological and pharmacological studies. The methodology emphasizes the use of High-Performance Liquid Chromatography (HPLC) for the final purification step, ensuring high resolution and purity.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₈ | [1] |

| Molecular Weight | 396.43 g/mol | [1][2] |

| Appearance | Powder | [2] |

| Storage | Desiccate at -20°C | [2] |

| Synonyms | (2S,3S)-Pterosin C 3-O-beta-D-glucopyranoside | [2] |

Experimental Protocols

The following protocols outline a representative workflow for the extraction, preliminary purification, and final HPLC purification of this compound from plant sources.

Plant Material Collection and Preparation

-

Collection: Collect fresh fronds of a known this compound-containing plant, such as Pteris bella.

-

Washing and Drying: Thoroughly wash the collected plant material with deionized water to remove any debris. Air-dry the material in the shade or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

-

Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder. Store the powder in an airtight container in a cool, dark place until extraction.

Extraction of Crude this compound

This protocol utilizes a solvent extraction method, a common technique for isolating flavonoids and other secondary metabolites from plant tissues.

-

Maceration: Macerate 100 g of the dried plant powder in 1 L of 80% methanol in a large Erlenmeyer flask.

-

Extraction: Agitate the mixture on an orbital shaker at room temperature for 24-48 hours.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction: Re-extract the plant residue twice more with fresh 80% methanol to ensure exhaustive extraction.

-

Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanolic extract.

Liquid-Liquid Partitioning for Preliminary Purification

This step aims to separate compounds based on their polarity, thereby enriching the fraction containing this compound.

-

Suspension: Suspend the crude methanolic extract in 200 mL of deionized water.

-

Partitioning: Transfer the aqueous suspension to a separatory funnel and partition successively with an equal volume of n-hexane, followed by ethyl acetate.

-

Fraction Collection: Collect the n-hexane and ethyl acetate fractions separately. The more polar this compound is expected to be enriched in the ethyl acetate fraction.

-

Drying: Dry the ethyl acetate fraction over anhydrous sodium sulfate and then evaporate the solvent to dryness under reduced pressure.

Preparative HPLC for Final Purification of this compound

The enriched ethyl acetate fraction is subjected to preparative HPLC for the final purification of this compound. The following are proposed starting parameters and may require optimization based on the specific HPLC system and the complexity of the extract.

| HPLC Parameter | Proposed Value |

| Column | C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B) |

| Gradient Program | 20% A to 60% A over 40 minutes |

| Flow Rate | 4.0 mL/min |

| Injection Volume | 500 µL (of a 10 mg/mL solution of the ethyl acetate fraction) |

| Detection Wavelength | 220 nm and 254 nm |

| Column Temperature | 30°C |

Protocol:

-

Sample Preparation: Dissolve the dried ethyl acetate fraction in the initial mobile phase composition (20% acetonitrile/80% water with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Run: Equilibrate the column with the initial mobile phase for at least 30 minutes. Inject the prepared sample and run the gradient program.

-

Fraction Collection: Collect fractions corresponding to the major peaks detected at the specified wavelengths.

-

Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC.

-

Compound Identification: Pool the pure fractions of the target compound and confirm the identity of this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

Lyophilization: Lyophilize the pure fractions to obtain this compound as a powder.

Experimental Workflow Diagram

Caption: Experimental workflow for the isolation and purification of this compound.

Signaling Pathway Modulated by this compound

This compound has been shown to decrease the levels of BMI1, a key component of the Polycomb Repressive Complex 1 (PRC1). BMI1 is an important epigenetic regulator that is often overexpressed in cancer and is known to influence several critical signaling pathways that promote cancer stem cell self-renewal and tumor progression. The diagram below illustrates the central role of BMI1 and the potential impact of this compound.

Caption: Signaling pathways influenced by BMI1, a target of this compound.

References

Application Notes and Protocols for the Spectroscopic Analysis of Wallichoside

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for the natural product Wallichoside. It includes a comprehensive data table of chemical shifts, a detailed experimental protocol for acquiring the NMR data, and a workflow diagram for the structural elucidation of natural products.

Introduction

This compound is a pterosin-type sesquiterpenoid glycoside that has been isolated from the rhizomes of Pteris wallichiana. The structural elucidation of such natural products is heavily reliant on spectroscopic techniques, primarily ¹H and ¹³C NMR spectroscopy. Accurate assignment of NMR signals is crucial for the confirmation of its chemical structure and for its potential development as a therapeutic agent.

¹H and ¹³C NMR Spectroscopic Data for this compound

The ¹H and ¹³C NMR data for this compound were obtained in a deuterated solvent and referenced to tetramethylsilane (TMS). The chemical shifts (δ) are reported in parts per million (ppm), and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| Aglycone | ||

| 1 | 206.5 | |

| 2 | 48.8 | 2.75 (m) |

| 3 | 82.1 | 4.65 (d, 3.0) |

| 4 | 134.8 | |

| 5 | 131.5 | |

| 6 | 138.2 | |

| 7 | 129.8 | 7.20 (s) |

| 8 | 135.2 | |

| 9 | 148.5 | |

| 10 | 30.1 | 2.95 (t, 7.0) |

| 11 | 61.2 | 3.80 (t, 7.0) |

| 2-CH₃ | 15.2 | 1.15 (d, 7.0) |

| 5-CH₃ | 16.5 | 2.30 (s) |

| 7-CH₃ | 16.1 | 2.45 (s) |

| Glucose Moiety | ||

| 1' | 102.5 | 4.50 (d, 7.5) |

| 2' | 74.8 | 3.35 (m) |

| 3' | 77.8 | 3.45 (m) |

| 4' | 71.5 | 3.40 (m) |

| 5' | 78.0 | 3.50 (m) |

| 6'a | 62.5 | 3.90 (dd, 12.0, 2.0) |

| 6'b | 3.70 (dd, 12.0, 5.0) |

Experimental Protocols